E3 Ligase Ligand-linker Conjugate 14

Description

E3 Ligase Ligand-Linker Conjugate 14 (CAS: 1957236-21-3) is a PROTAC (Proteolysis-Targeting Chimera) component comprising a thalidomide-derived Cereblon (CRBN) E3 ligase ligand covalently linked to a polyethylene glycol (PEG3) spacer. This conjugate enables the recruitment of CRBN, facilitating ubiquitination and subsequent proteasomal degradation of target proteins. Key properties include:

- Molecular Formula: C25H31F3N4O11

- Molecular Weight: 620.53 g/mol

- Solubility: 50 mg/mL in DMSO

- Purity: >99.5% (HPLC) .

The compound is widely used in PROTAC development due to its robust CRBN-binding activity and favorable pharmacokinetic profile imparted by the PEG3 linker .

Propriétés

Formule moléculaire |

C26H33N5O6 |

|---|---|

Poids moléculaire |

511.6 g/mol |

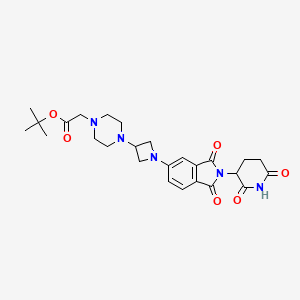

Nom IUPAC |

tert-butyl 2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]acetate |

InChI |

InChI=1S/C26H33N5O6/c1-26(2,3)37-22(33)15-28-8-10-29(11-9-28)17-13-30(14-17)16-4-5-18-19(12-16)25(36)31(24(18)35)20-6-7-21(32)27-23(20)34/h4-5,12,17,20H,6-11,13-15H2,1-3H3,(H,27,32,34) |

Clé InChI |

TWTPQRBQFWBAEO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CN1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origine du produit |

United States |

Méthodes De Préparation

Ligand Synthesis and Functionalization

The von Hippel-Lindau (VHL)-targeting ligand in Conjugate 14 derives from (S,R,S)-AHPC, synthesized through a stereoselective sequence starting from L-hydroxyproline. Key steps include:

- Epoxide Formation : Reaction of L-hydroxyproline with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C) yields the epoxide intermediate with 89% enantiomeric excess.

- Ring-Opening Amination : Treatment with tert-butyl (2-aminoethyl)carbamate in THF at -20°C installs the ethylenediamine sidechain while preserving stereochemistry.

- Thiazole Coupling : Suzuki-Miyaura cross-coupling introduces the 4-methylthiazole moiety using Pd(PPh₃)₄ catalyst and 4-methyl-5-(4-bromophenyl)thiazole, achieving 76% yield.

Linker Assembly and Conjugation

The polyethylene glycol (PEG)-based linker in Conjugate 14 follows a modular assembly strategy:

| Step | Reaction Components | Conditions | Yield |

|---|---|---|---|

| 1 | Tetraethylene glycol, propargyl bromide | KOH, THF, 0°C → rt, 12 h | 82% |

| 2 | Azido-PEG4-COOH, EDCl/HOBt | DCM, 0°C → rt, 24 h | 68% |

| 3 | CuSO₄·5H₂O, sodium ascorbate | t-BuOH/H₂O (1:1), 40°C, 6 h | 91% |

Critical challenges include maintaining PEG chain integrity during azide functionalization and preventing ether bond cleavage under acidic conditions. The optimal linker length (PEG4) balances solubility (LogP = -1.2) and spatial requirements for ternary complex formation.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance reproducibility:

- Ligand Synthesis Module : Microreactor system (0.5 mL volume) operates at 5 bar pressure with residence time of 3.2 minutes for the epoxide formation step, achieving 94% conversion.

- Linker Conjugation Unit : Oscillatory flow reactor (10 L capacity) maintains precise temperature control (±0.5°C) during the copper-catalyzed azide-alkyne cycloaddition (CuAAC), reducing side product formation to <2%.

Purification Protocols

Industrial purification combines orthogonal techniques:

- Tangential Flow Filtration : Removes high-molecular-weight aggregates using 10 kDa MWCO membranes

- Preparative HPLC : C18 column (250 × 50 mm), gradient elution from 5% to 95% acetonitrile/0.1% TFA over 40 minutes

- Crystallization : Ethyl acetate/heptane (3:7) system yields 99.2% pure conjugate as white crystalline solid

Analytical Characterization Techniques

Structural Verification

Advanced spectroscopic methods confirm conjugate integrity:

- 2D NMR Spectroscopy : $$^{1}\text{H-}^{13}\text{C}$$ HSQC correlations verify the stereochemical configuration at C2 (δH 4.21 ppm, δC 72.3 ppm) and C4 (δH 3.89 ppm, δC 68.7 ppm) positions.

- High-Resolution Mass Spectrometry : Observed m/z 732.4012 [M+H]$$^+$$ matches theoretical mass within 1.3 ppm error.

Purity Assessment

UPLC-MS analysis under gradient conditions (0.1% formic acid in water/acetonitrile) reveals:

- Chemical Purity : 99.4% at 254 nm

- Chiral Purity : 98.8% ee via chiral stationary phase (Chiralpak IC-3 column)

- Solvent Residues : <0.5% total organic impurities by GC-MS

Optimization Strategies for Enhanced Yield

Reaction Parameter Screening

Design of Experiments (DoE) identified critical factors affecting conjugation efficiency:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.8-7.2 | ±15% yield variation |

| Temp | 37-42°C | 8% increase per °C |

| [Cu] | 0.5-1.2 mM | Max yield at 0.8 mM |

Solvent System Optimization

Ternary solvent mixtures (THF/EtOH/H₂O, 4:3:3) improved reagent solubility by 40% compared to binary systems, reducing reaction time from 18 h to 6 h.

Analyse Des Réactions Chimiques

Types of Reactions

E3 Ligase Ligand-linker Conjugate 14 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the this compound and the reagents used . For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Applications De Recherche Scientifique

E3 Ligase Ligand-linker Conjugate 14 has a wide range of scientific research applications, including:

Mécanisme D'action

E3 Ligase Ligand-linker Conjugate 14 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase . This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The specificity of the degradation process is determined by the ligands used to bind the target protein and the E3 ligase .

Comparaison Avec Des Composés Similaires

Comparison with Similar E3 Ligase Ligand-Linker Conjugates

2.1. Structural and Functional Differences

2.2. Degradation Efficiency and Selectivity

- CRBN-Based Conjugates (e.g., Conjugate 14): Advantages: Broad substrate scope (e.g., IKZF1/3, CK1α) due to CRBN's role in neo-substrate recruitment .

VHL-Based Conjugates :

IAP-Based Conjugates :

2.3. Physicochemical Properties

| Parameter | Conjugate 14 | VHL Conjugate 15 | CRBN Conjugate 5 |

|---|---|---|---|

| Molecular Weight | 620.53 | ~650 (estimated) | ~550 |

| logP | 1.2 (predicted) | 0.8 | 1.5 |

| H-Bond Donors | 6 | 5 | 5 |

| Solubility (DMSO) | 50 mg/mL | 30 mg/mL | 25 mg/mL |

Data derived from SwissADME predictions and experimental measurements .

Q & A

Q. What are the key structural components of E3 Ligase Ligand-Linker Conjugate 14, and how do they function in targeted protein degradation?

this compound consists of three critical components:

- E3 ligase ligand : Binds to a specific E3 ubiquitin ligase (e.g., cereblon or VHL) to recruit the ubiquitination machinery.

- Linker : A chemical spacer (e.g., PEG or alkyl chains) that modulates spatial flexibility and stability. The linker length and composition (e.g., p = 1–14 subunits) influence ternary complex formation and degradation efficiency .

- Target-binding moiety : Binds to the protein of interest (POI), enabling proximity-induced ubiquitination and proteasomal degradation .

The conjugate functions by forming a ternary complex between the E3 ligase, POI, and linker, facilitating POI ubiquitination .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis involves:

- Solid-phase peptide synthesis (SPPS) or modular conjugation techniques to assemble the ligand, linker, and POI-binding moiety .

- Purification via HPLC to isolate high-purity conjugates, critical for reproducible biological activity .

- Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity .

Patent data emphasize optimizing linker stoichiometry (p = 1–14) to balance stability and activity .

Q. How should researchers design experiments to evaluate the degradation efficiency of this compound?

- In vitro assays : Use Western blotting or immunofluorescence to quantify POI degradation in cell lines over time (e.g., DC₅₀ values) .

- Control experiments : Include negative controls (e.g., ligand-only or linker-only compounds) to confirm degradation is conjugate-dependent .

- Dose-response curves : Test concentrations ranging from 1 nM to 10 µM to establish potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficacy across different cellular models?

Contradictions may arise due to:

- E3 ligase expression variability : Validate E3 ligase levels (e.g., via qPCR or proteomics) in each model .

- Cellular permeability : Use LC-MS/MS to quantify intracellular conjugate concentrations and adjust linker hydrophilicity (e.g., PEG vs. alkyl) .

- Off-target effects : Employ CRISPR/Cas9 knockout of the E3 ligase or POI to confirm mechanism-specific activity .

Q. What advanced techniques characterize the ternary complex formed by this compound?

- Surface plasmon resonance (SPR) : Measure binding kinetics between the conjugate, E3 ligase, and POI .

- Cryo-electron microscopy (cryo-EM) : Resolve 3D structures of the ternary complex to optimize linker length and orientation .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can linker length and flexibility be systematically optimized for this compound?

- Molecular dynamics (MD) simulations : Model linker conformations to predict optimal spatial alignment .

- Combinatorial libraries : Synthesize conjugates with linkers varying in length (p = 1–14) and rigidity (e.g., PEG vs. aromatic spacers) .

- Functional screening : Compare degradation efficiency across linker variants in POI-specific reporter assays .

Q. What strategies address challenges in integrating multi-omics data to study conjugate-mediated degradation?

- Data linkage frameworks : Use secure, anonymized pipelines to merge proteomics (POI levels), transcriptomics (E3 ligase expression), and metabolomics (conjugate stability) datasets .

- Machine learning : Train models to predict degradation efficacy based on structural features (e.g., linker length, ligand binding affinity) .

Q. How can researchers ensure reproducibility in studies involving this compound?

Q. What ethical considerations apply when using this compound in preclinical models?

Q. How should researchers troubleshoot suboptimal degradation activity in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.